2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is an organic compound that features a thiophene ring, an ethylamine group, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: The oxime is reduced to yield 2-thiopheneethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol involves its interaction with various molecular targets and pathways. For instance, when used in the synthesis of pharmaceutical compounds, it may interact with specific enzymes or receptors to exert its effects. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers.
Thiophene-2-ethylamine: Used in the synthesis of geldanamycin derivatives as HCV replication inhibitors.
Uniqueness
2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol is unique due to its combination of a thiophene ring, an ethylamine group, and an ethanol group. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylethylamino)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-7(9-4-5-10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI Key |
DTZDWMBEOJORIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCCO |
Origin of Product |
United States |
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